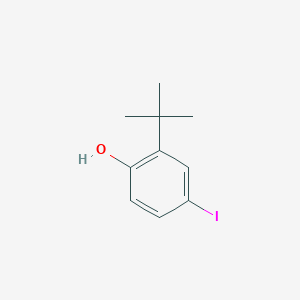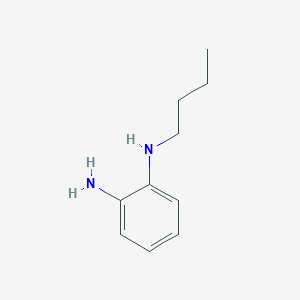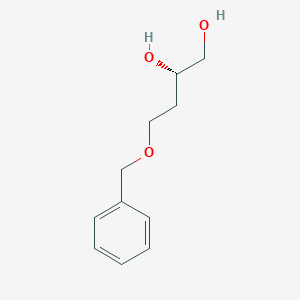
2-Tert-butyl-4-iodophenol
Descripción general
Descripción
2-Tert-butyl-4-iodophenol is a chemical compound with the molecular weight of 276.12 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 2-tert-butyl-4-methylphenol, which is similar to 2-Tert-butyl-4-iodophenol, is significant due to its wide application in industry . An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol . Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .Molecular Structure Analysis
The InChI code for 2-Tert-butyl-4-iodophenol is1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Tert-butyl-4-iodophenol is a solid at room temperature . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Tert-butyl-4-iodophenol” is used in chemical synthesis . It is stored at room temperature and is available in the form of oil .
Insect Odorant Receptors
This compound has been identified as a novel agonist for insect odorant receptors . It was applied to oocytes expressing various Drosophila melanogaster odor receptors and electrophysiology experiments were performed .
Pest Control
The compound shows promise as a potential pest controller that can exclusively target insects . It interacts with the insect Orco subunit in a concentration-dependent and voltage-independent manner .
Insect Behavior
The compound influences insect behavior . It interacts with odorant receptors lining the pores on the surface of the sensilla on an insect’s antennae and maxillary palps .
Contact Toxicity
“2-Tert-butyl-4-iodophenol” exhibits potent contact toxicity against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne) .
Repellency
In addition to its contact toxicity, the compound also exhibits repellency against certain insects . It binds to odorant-binding proteins in the antennae of the female scarab beetle (Holotrichia oblita) .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The synthesis of 2-tert-butyl-4-methylphenol, a compound similar to 2-Tert-butyl-4-iodophenol, is of great significance due to its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Mecanismo De Acción
Target of Action
The primary targets of 2-Tert-butyl-4-iodophenol (2,4-DTBP) are peroxy radicals . Peroxy radicals are reactive oxygen species that can cause oxidative stress in cells, leading to cell damage and death .
Mode of Action
2,4-DTBP interacts with its targets by acting as an antioxidant . It suppresses oxidation by neutralizing free radicals . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This interaction prevents the peroxy radicals from causing oxidative damage to cells .
Biochemical Pathways
The antioxidant effects of 2,4-DTBP play a crucial role in various biochemical pathways. By neutralizing free radicals, 2,4-DTBP reduces the production of reactive oxygen species . This action helps to maintain the redox homeostasis of cells, which is essential for normal cellular functions .
Pharmacokinetics
It’s known that the compound is fairly heat-stable , which may influence its bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of 2,4-DTBP’s action are primarily related to its antioxidant properties. By neutralizing free radicals, 2,4-DTBP can prevent oxidative damage to cells . This action can protect cells from damage and death, thereby promoting cell survival . In addition, 2,4-DTBP has been found to have antifungal, antioxidant, and cancer-fighting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-DTBP. For instance, heat can affect the stability of 2,4-DTBP, but the compound is known to be fairly heat-stable . Furthermore, the presence of other compounds in the environment can also influence the action of 2,4-DTBP. For example, in the presence of certain substrates, 2,4-DTBP can enhance the durability and endurance of plastics, rubber, and polymers .
Propiedades
IUPAC Name |
2-tert-butyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUIHNAPBRUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436788 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-iodophenol | |
CAS RN |
60803-25-0 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)










![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)